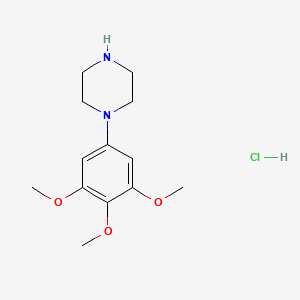

1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride

Description

Contextualizing 1-(3,4,5-Trimethoxyphenyl)piperazine (B3052148) Hydrochloride within Contemporary Medicinal Chemistry

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents often involves the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The piperazine (B1678402) ring, a core component of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, is widely recognized as such a scaffold. tandfonline.comnih.gov Its prevalence in a variety of approved drugs underscores its importance. The physicochemical properties of piperazine, including its solubility, basicity, and conformational flexibility, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.comnih.gov

The incorporation of a piperazine moiety can enhance a molecule's bioavailability and allow for the linkage of different pharmacophores, thereby creating multi-target agents. tandfonline.com The 3,4,5-trimethoxyphenyl group, the other key structural feature of the compound, is also of significant interest. This moiety is a key pharmacophoric element in a number of natural and synthetic compounds that exhibit a range of biological activities, including anticancer properties. mdpi.comtandfonline.com The combination of these two well-regarded structural motifs in 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride makes it a compelling subject for research and a potential building block for the synthesis of more complex and biologically active molecules.

Academic Research Rationale and Scope for the Chemical Compound

The academic interest in 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride stems from the established pharmacological importance of its constituent parts. Researchers are motivated to explore this compound and its derivatives for a variety of potential therapeutic applications. The piperazine core is known to be present in drugs with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.net Similarly, the 3,4,5-trimethoxyphenyl moiety is a known tubulin polymerization inhibitor, a mechanism that is crucial for the development of anticancer agents. mdpi.comnih.gov

The research scope for this compound is therefore broad, with a primary focus on synthesizing and evaluating new derivatives for their potential as therapeutic agents. For instance, studies have shown that derivatives of 1-(3,4,5-Trimethoxyphenyl)piperazine exhibit promising antimicrobial and anticancer activities. mdpi.comresearchgate.net The core structure serves as a template for chemical modifications aimed at optimizing biological activity and selectivity for specific targets. The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for experimental studies.

Table 1: Investigated Biological Activities of 1-(3,4,5-Trimethoxyphenyl)piperazine Derivatives

| Biological Activity | Therapeutic Area | Key Findings |

|---|---|---|

| Anticancer | Oncology | Derivatives have shown antiproliferative activity against various cancer cell lines. mdpi.com |

| Antimicrobial | Infectious Diseases | Certain derivatives have demonstrated moderate to good antibacterial and antifungal activity. researchgate.netresearchgate.net |

| Anticonvulsant | Neurology | Amide derivatives of a related structure have shown potential anticonvulsant effects. mdpi.com |

Overview of the Piperazine Scaffold and 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery

The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structure is a cornerstone in drug design due to its unique chemical properties. tandfonline.comtandfonline.com The two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various substituents to modulate the molecule's properties and biological activity. The conformational flexibility of the piperazine ring also enables it to adapt to the binding sites of different biological targets. tandfonline.com A wide range of marketed drugs contain the piperazine nucleus, highlighting its versatility and success in drug development. researchgate.net

The 3,4,5-trimethoxyphenyl moiety is another pharmacologically significant structural feature. It is a key component of several natural products and synthetic compounds with potent biological activities. mdpi.com The three methoxy (B1213986) groups on the phenyl ring are crucial for its interaction with biological targets, such as tubulin. nih.gov By inhibiting tubulin polymerization, compounds containing this moiety can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, which are key mechanisms in cancer chemotherapy. nih.gov The combination of the well-established piperazine scaffold with the potent 3,4,5-trimethoxyphenyl moiety in 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride provides a strong foundation for the design and discovery of new therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride |

Synthetic Pathways and Chemical Evolution in the Genesis of 1-(3,4,5-Trimethoxyphenyl)piperazine Hydrochloride

The synthesis of 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride, a significant scaffold in medicinal chemistry, is achieved through various strategic chemical transformations. The construction of the core N-aryl piperazine structure is pivotal and is primarily accomplished via nucleophilic substitution methodologies, while reductive amination serves as a key strategy for producing structurally related analogues. Innovations in catalysis and the adoption of green chemistry principles are continually refining these synthetic routes for improved efficiency and sustainability.

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3.ClH/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3;/h8-9,14H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWBIYGLDJXNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641011 | |

| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38869-07-7 | |

| Record name | 1-(3,4,5-Trimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Action and Target Interactions Preclinical Research

Receptor Binding Profiles and Ligand Interactions

The arylpiperazine scaffold is a versatile structure in medicinal chemistry, known for its ability to interact with a range of G-protein coupled receptors (GPCRs). mdpi.comnih.gov Research has focused on characterizing the binding affinity of derivatives containing the 1-(3,4,5-trimethoxyphenyl)piperazine (B3052148) moiety to understand their potential pharmacological effects.

The piperazine (B1678402) class of compounds is well-documented for its interaction with both the serotonergic and dopaminergic systems, which are crucial in neuropsychiatric functions. nih.govgoogle.com Derivatives of 1-(3,4,5-trimethoxyphenyl)piperazine are no exception and have been evaluated for their affinity towards various serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptor subtypes. mdpi.comnih.gov

Studies on multi-target ligands for schizophrenia have incorporated the arylpiperazine scaffold to achieve a desired binding profile, typically involving D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov The long-chain arylpiperazine structure is considered a versatile template for designing central nervous system (CNS) drugs targeting these receptors. mdpi.com While specific binding affinity (Kᵢ) values for 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride are not detailed in the provided research, studies on related 1,3,5-triazine-methylpiperazine derivatives show significant selectivity for the 5-HT₆ receptor over 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, and D₂L receptors. researchgate.net For some of these related compounds, affinity for the 5-HT₂ₐ receptor was observed in the submicromolar range. researchgate.net

| Compound Type | Target Receptor | Binding Affinity (Kᵢ) | Selectivity Profile |

|---|---|---|---|

| 1,3,5-Triazine-methylpiperazine derivatives | 5-HT₆ | High Affinity (e.g., 11 nM for one derivative) | Significant selectivity over 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, and D₂L |

| 1,3,5-Triazine-methylpiperazine derivatives | 5-HT₂ₐ | Submicromolar (e.g., 272-430 nM) | Lower affinity compared to 5-HT₆ |

| Long-chain arylpiperazines | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, D₂ | Variable (nM range) | Profile dependent on structural modifications |

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression related to metabolism and inflammation. nih.gov While synthetic agonists like thiazolidinediones are known to target PPAR-γ, research directly linking 1-(3,4,5-trimethoxyphenyl)piperazine to this receptor is limited. nih.gov However, studies have explored the interaction of other natural compounds containing a piperazine-like structure, such as piperine (B192125), with the PPAR-γ ligand-binding domain. peeref.comnih.gov These investigations reveal that such molecules can bind within the ligand-binding pocket, potentially acting as partial agonists or antagonists. nih.gov This suggests a potential, though unconfirmed, avenue for interaction for the broader class of piperazine-containing compounds. Currently, there is no direct preclinical data establishing an interaction between 1-(3,4,5-trimethoxyphenyl)piperazine and PPAR-γ.

Enzyme Modulation and Inhibition Studies

The 1-(3,4,5-trimethoxyphenyl)piperazine structure has been incorporated into molecules designed to inhibit various enzyme systems, highlighting its role as a key pharmacophoric element.

Inhibitors of fatty acid oxidation (FAO) represent a class of drugs used in treating conditions like stable angina. wikipedia.org Some piperazine derivatives, such as trimetazidine (B612337), are known 3-ketoacyl-coenzyme A thiolase (3-KAT) inhibitors, which directly inhibit the beta-oxidation of fatty acids. wikipedia.org Furthermore, research into novel inhibitors of fatty acid synthase (FASN) has identified substituted piperazines as a promising class of compounds. nih.gov A study on piperazine inhibitors of fatty acid amide hydrolase (FAAH) also demonstrated potent nanomolar inhibitory activity for certain derivatives. nih.gov However, direct evidence of 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride acting as an inhibitor of fatty acid oxidation pathways has not been specifically reported in the available literature.

A significant area of research has been the role of the 1-(3,4,5-trimethoxyphenyl)piperazine moiety in the inhibition of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govunifi.itresearchgate.net These enzymes are involved in pH regulation in cancer cells and are targets for anticancer therapies. nih.gov

In a study of dual inhibitors designed to target P-glycoprotein (P-gp) and hCA XII, several derivatives incorporated the 3,4,5-trimethoxyphenyl group. nih.gov These compounds were found to be among the most potent inhibitors of both hCA IX and hCA XII. The inhibitory activity was potent, often in the nanomolar range, and showed selectivity for the tumor-associated isoforms over the cytosolic hCA I and hCA II. nih.gov Notably, derivatives featuring the 3,4,5-trimethoxyphenyl group attached to the piperazine ring demonstrated high potency towards hCA XII, with inhibition constant (Kᵢ) values below 10 nM, comparable to the reference compound Acetazolamide. nih.gov

| Compound Derivative Feature | Target Isoform | Inhibition Constant (Kᵢ) in nM | Selectivity |

|---|---|---|---|

| 3,4,5-trimethoxyphenyl group | hCA XII | < 10 nM (e.g., 6.2 nM, 5.8 nM) | Inactive against off-target hCA I and hCA II |

| 3,4,5-trimethoxyphenyl group | hCA IX | Nanomolar range | |

| Acetazolamide (Reference) | hCA XII | 5.7 nM | - |

| Acetazolamide (Reference) | hCA IX | 25.0 nM | - |

Data sourced from a study on dual P-gp and hCA XII inhibitors. nih.gov

Preclinical research specifically investigating the modulation of Heat shock protein 90 (Hsp90), Thioredoxin reductase (TrxR), hydroxysteroid dehydrogenase-like 1 (HLSD1), or Activin receptor-like kinase 2 (ALK2) by 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride is not presently available in the reviewed literature. While the piperazine scaffold is widely used in drug discovery, dedicated studies linking this specific compound to these particular enzymatic targets have not been reported.

Cellular and Subcellular Mechanistic Effects

A significant body of research points to the potent ability of compounds containing the 3,4,5-trimethoxyphenyl moiety to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. This activity is primarily achieved through the inhibition of tubulin polymerization.

The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore that interacts with the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.govnih.gov This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption and destabilization of the microtubule network. nih.govrsc.org This mechanism is shared by known microtubule-destabilizing agents like combretastatin (B1194345) A-4. nih.govrsc.orgnih.gov The cis-configuration of the trimethoxyphenyl group, relative to other parts of the molecule, is often crucial for optimal activity. nih.gov

The inhibitory effect on tubulin polymerization has been quantified for several analogous compounds, demonstrating potent activity. For instance, a novel bioactive heterocycle containing the 3,4,5-trimethoxyphenyl fragment was found to inhibit tubulin polymerization with an IC50 value of 3.35 μM. nih.govnottingham.ac.uk Another series of combretastatin A-4 analogues incorporating a piperazine moiety also demonstrated potent microtubule-destabilizing effects. rsc.org

| Compound Type | Reported IC50 | Reference |

|---|---|---|

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | 3.35 μM | nih.govnottingham.ac.uk |

| Combretastatin A-4 (Reference) | 1.3 μM | cardiff.ac.uk |

| 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazole (B1198619) (most active in series) | Potent inhibition at colchicine site | nih.gov |

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.govnih.govnih.govnih.gov The interaction of 1-(3,4,5-Trimethoxyphenyl)piperazine derivatives with P-gp is a critical aspect of their preclinical evaluation.

Research on structurally related compounds suggests that molecules containing the 3,4,5-trimethoxyphenyl group can modulate P-gp activity. One study on a novel microtubule inhibitor, 5-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine, revealed that it is not a substrate of P-gp. nih.gov Importantly, this compound was found to enhance the cytotoxicity of paclitaxel, a known P-gp substrate, in non-small cell lung cancer cells by decreasing both the expression and efflux activity of P-gp. nih.gov This suggests a mechanism for overcoming P-gp-mediated MDR. nih.gov

Furthermore, studies on piperine analogs, which share the piperazine ring structure, have shown that they can modulate P-gp functional activity, leading to reduced efflux of P-gp substrates and reversal of drug resistance. nih.gov The modulation can occur through various mechanisms, including competitive or noncompetitive inhibition, or by altering the integrity of the cell membrane or ATP hydrolysis that fuels the pump. researchgate.net

| Compound/Analog Type | Observed Effect on P-gp | Mechanism | Reference |

|---|---|---|---|

| 5-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-amine | Decreased P-gp expression and efflux activity | Noncompetitive inhibition; not a P-gp substrate | nih.gov |

| Piperine Analogs | Inhibition of P-gp efflux function | Modulation of P-gp activity | nih.gov |

By disrupting microtubule dynamics, 1-(3,4,5-Trimethoxyphenyl)piperazine and its analogs interfere with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase. nih.govnih.govnih.gov

Flow cytometry analysis has consistently shown that treatment of cancer cells with compounds bearing the 3,4,5-trimethoxyphenyl moiety results in a significant accumulation of cells in the G2/M phase. nih.govnih.govfrontiersin.org For example, a novel compound containing this group, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one, caused a significant increase in the proportion of Huh7 cells in the G2/M phase at concentrations greater than 200 nM. nih.gov Similarly, other related compounds have been shown to induce G2/M arrest in various cancer cell lines, including MCF-7, HeLa, and A549. rsc.orgnih.gov This arrest prevents the cells from completing mitosis and entering the next phase of the cell cycle, ultimately contributing to the compound's antiproliferative effects.

| Cell Line | Compound Treatment | Observation | Reference |

|---|---|---|---|

| Huh7 | (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (>200 nM) | Significant increase in G2/M phase cell population | nih.gov |

| MCF-7 | Combretastatin A-4 piperazine conjugate | Induction of G2/M arrest | rsc.org |

| A549 | 3,3',5,5'-tetramethoxybiphenyl-4,4'diol | Induction of G2/M phase arrest | nih.gov |

| MDA-MB-231 | Timosaponin AIII (15 µM) | Increase in G2/M phase cells from 17.99% to 57.8% | frontiersin.org |

| MCF-7 | Timosaponin AIII (15 µM) | Increase in G2/M phase cells from 10.65% to 42.49% | frontiersin.org |

Prolonged cell cycle arrest at the G2/M phase, or cellular damage induced by microtubule destabilization, can trigger programmed cell death, or apoptosis. Derivatives of 1-(3,4,5-Trimethoxyphenyl)piperazine have been shown to be potent inducers of apoptosis in cancer cells. nih.gove-century.usresearchgate.netnih.gov

The apoptotic process initiated by these compounds is often caspase-dependent. nih.gove-century.usresearchgate.net Studies have demonstrated the activation of key executioner caspases, such as caspase-3, and initiator caspases, like caspase-8. nih.gove-century.usresearchgate.net The activation of these proteases leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gove-century.usresearchgate.net Annexin V staining assays further confirm the induction of apoptosis, showing an increase in both early and late apoptotic cell populations following treatment. nih.gove-century.us For instance, a novel piperazine derivative, C505, was shown to activate both caspase-8 and caspase-3 in K562 leukemia cells. nih.gove-century.usresearchgate.net

| Cell Line | Compound Treatment | Key Apoptotic Events | Reference |

|---|---|---|---|

| K562 | Piperazine derivative C505 (5 µM) | Activation of caspase-3 and caspase-8; PARP cleavage | nih.gove-century.usresearchgate.net |

| MCF-7 | Combretastatin A-4 piperazine conjugate | Induction of apoptosis; PARP cleavage | rsc.org |

| Jurkat | 3,4,5-trimethoxyphenyl analogue (1d) | Induction of apoptotic-like cell death with mitochondrial involvement | nih.gov |

| HepG2 | 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane | Caspase-dependent apoptosis; release of cytochrome c | documentsdelivered.com |

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can be another mechanism contributing to the cytotoxicity of chemotherapeutic agents. Some studies suggest that compounds containing the trimethoxyphenyl moiety can induce the generation of ROS. nih.gov

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| 3,3',5,5'-tetramethoxybiphenyl-4,4'diol | A549 | Increased production of reactive oxygen species (ROS) | nih.gov |

Structure Activity Relationship Sar Studies

Influence of the 3,4,5-Trimethoxyphenyl Moiety on Biological Activity

The strategic placement of three methoxy (B1213986) (-OCH3) groups on the phenyl ring significantly influences the physicochemical properties of the molecule. Methoxy groups are known to increase lipophilicity, a critical factor for drug absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net The enhanced lipophilicity imparted by the trimethoxy substitution can facilitate the passage of the molecule across biological membranes, thereby improving its bioavailability.

The 3,4,5-substitution pattern is particularly noteworthy. This specific arrangement of electron-donating methoxy groups can influence the electronic properties of the aromatic ring, which in turn can affect how the molecule interacts with its biological target. bloomtechz.com Research on various compounds containing the 3,4,5-trimethoxyphenyl moiety has demonstrated its importance for potent biological activity. For instance, in a series of antiproliferative agents, the presence of this moiety was found to be crucial for activity, with modifications to this group leading to a significant decrease in potency. nih.gov

Positional isomerism, where functional groups are located at different positions on a core structure, can lead to vastly different pharmacological activities. A prominent example is the comparison between 1-(3,4,5-Trimethoxyphenyl)piperazine (B3052148) and its positional isomer, Trimetazidine (B612337), which has a 2,3,4-trimethoxyphenyl substitution.

Trimetazidine is an established anti-anginal agent that acts as a metabolic modulator, inhibiting the beta-oxidation of fatty acids and promoting glucose oxidation in the myocardium. This shift in energy metabolism helps to protect myocardial cells from ischemic injury. The pharmacological profile of 1-(3,4,5-Trimethoxyphenyl)piperazine, while also showing cardiovascular effects, differs significantly. This highlights the profound impact of the methoxy group positioning on the interaction with specific biological targets and the resulting therapeutic outcomes. The distinct spatial arrangement of the methoxy groups in the 3,4,5- versus the 2,3,4-position leads to different molecular shapes and electronic distributions, ultimately resulting in divergent pharmacological actions. mdpi.comnih.govrsc.org

Contribution of the Piperazine (B1678402) Core to Ligand-Target Recognition

The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds. mdpi.comnih.gov Its contribution to the activity of 1-(3,4,5-Trimethoxyphenyl)piperazine is multifaceted, involving its structural modifiability and the influence of its substitution patterns on receptor selectivity.

The piperazine core is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure offers significant opportunities for chemical modification. The nitrogen atoms can be substituted with various groups, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility, basicity, and lipophilicity. nih.gov These modifications can, in turn, affect the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The ability to easily modify the piperazine ring makes it an attractive scaffold for the development of new drug candidates with improved properties. mdpi.com

The nature of the substituent on the nitrogen atoms of the piperazine ring plays a critical role in determining the compound's selectivity for specific receptors and enzymes. nih.gov In the case of 1-(3,4,5-Trimethoxyphenyl)piperazine, one nitrogen is substituted with the trimethoxyphenyl group, while the other is typically protonated in the hydrochloride salt form.

Further substitution at the second nitrogen atom (N4 position) can dramatically alter the pharmacological profile. For example, in the development of dopamine (B1211576) D3 receptor ligands, various N-substitutions on the piperazine ring have been shown to significantly impact affinity and selectivity over the D2 receptor. nih.gov Studies on arylpiperazine derivatives have demonstrated that the introduction of different substituents can modulate the affinity for a range of receptors, including serotonin (B10506) (5-HT) and adrenergic receptors. nih.govresearchgate.net This tunability allows for the design of ligands with specific selectivity profiles, which is crucial for achieving desired therapeutic effects while minimizing off-target interactions. mdpi.com

Conformational Analysis and Activity Correlations

The three-dimensional conformation of a molecule is a key determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of 1-(3,4,5-Trimethoxyphenyl)piperazine and its derivatives provides insights into the spatial arrangement of the trimethoxyphenyl moiety and the piperazine ring and how this correlates with their pharmacological effects.

Pharmacophore modeling studies on related piperazine derivatives have shown that the spatial arrangement of key features, such as aromatic rings, hydrogen bond acceptors, and hydrophobic groups, is critical for biological activity. nih.gov For 1-(3,4,5-Trimethoxyphenyl)piperazine, the relative positions of the trimethoxyphenyl ring and the basic nitrogen of the piperazine are likely to be important for its interaction with biological targets. Understanding the preferred conformations and their correlation with activity is essential for the rational design of more potent and selective analogues.

Molecular Conformations Critical for Optimal Target Interactions

The specific molecular conformation of 1-(3,4,5-trimethoxyphenyl)piperazine hydrochloride that is critical for its interaction with biological targets has not been extensively elucidated in dedicated studies. However, insights can be drawn from the conformational analysis of related piperazine-containing molecules and the established importance of the trimethoxyphenyl moiety.

The piperazine ring typically adopts a chair conformation. Infrared spectral analysis of the N-H group in piperazine rings indicates a preference for the equatorial position, similar to what is observed in piperidine (B6355638). rsc.org This conformational preference can influence the orientation of substituents and their ability to interact with receptor binding sites. For N-arylpiperazines, the aryl group's orientation relative to the piperazine ring is a key determinant of activity. The arylpiperazine moiety can interact with specific residues in target proteins, such as the dopamine D2 receptor's Asp3.32 and Phe6.51/6.52 residues. mdpi.com

Furthermore, the 3,4,5-trimethoxyphenyl group is a well-established pharmacophore known to be crucial for the interaction with tubulin. researchgate.net This suggests that the spatial arrangement of these methoxy groups is vital for binding affinity. Molecular modeling studies of related compounds can provide further insights into the optimal conformations for target engagement.

Impact of Flexible Linkers on SAR

The introduction of flexible linkers between the piperazine core and other chemical moieties has a significant impact on the structure-activity relationship of these derivatives. The length and flexibility of these linkers are pivotal in modulating the compound's interaction with its biological target.

Studies on various piperazine derivatives have shown that the length of an alkyl linker can influence binding affinity and selectivity for different receptors. For instance, in a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines, elongation of the alkyl tether generally improved selectivity for σ₁ receptors. acs.org Similarly, for histamine (B1213489) H3 receptor ligands, the extension of an alkyl chain linker was found to decrease affinity in a series of tert-butyl analogues. nih.gov

The flexibility of the linker is also a critical factor. In some cases, a more rigid linker can enhance activity by pre-organizing the molecule in a favorable conformation for binding. Conversely, a flexible linker may allow the molecule to adopt multiple conformations, potentially leading to interactions with different binding sites or off-target effects. The nature of the groups attached to the linker can also influence the protonation state of the piperazine ring, which in turn affects solubility and binding. frontiersin.org

Ultimately, the optimal linker length and flexibility are highly dependent on the specific biological target and the nature of the interacting moieties.

Comparative SAR Investigations with Related Piperazine Analogues and Derivatives

To further understand the therapeutic potential of the 1-(3,4,5-trimethoxyphenyl)piperazine scaffold, it is valuable to compare its SAR with that of related piperazine analogues and derivatives.

Analysis of Piperazine Acetamide (B32628) Derivatives

Piperazine acetamide derivatives have been investigated for a range of biological activities, including antitumor and antidepressant effects. SAR studies on these compounds have revealed key structural features that govern their potency.

In a series of novel quinazoline (B50416) derivatives bearing a piperazine acetamide moiety, potent antiproliferative activities were observed against several cancer cell lines. researchgate.net The substitution pattern on the terminal phenyl ring of the acetamide was found to be crucial for activity. For example, the compound N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)piperazin-1-yl)acetamide demonstrated excellent activity. researchgate.net

Another study on dibenzofuran-piperazine derivatives, which were synthesized from N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide and substituted piperazines, identified compounds with significant antiplatelet activity. nih.gov Specifically, the presence of a 2-furoyl moiety on the piperazine ring resulted in high inhibition of arachidonic acid-induced platelet aggregation. nih.gov

The following table summarizes the key findings from SAR studies on piperazine acetamide derivatives.

| Series | Biological Activity | Key SAR Findings |

| Quinazoline-piperazine acetamides | Antitumor | Substitution on the terminal phenyl ring is critical for activity. The N-(3-chlorophenyl) derivative showed excellent potency. researchgate.net |

| Dibenzofuran-piperazine acetamides | Antiplatelet | The substituent on the piperazine ring influences activity. A 2-furoyl moiety led to high inhibition of platelet aggregation. nih.gov |

SAR of Benzoyl Piperazine Derivatives

Benzoyl piperazine derivatives have been explored for various therapeutic applications, with SAR studies providing valuable insights into their mechanism of action. One notable area of investigation is their potential as tyrosinase inhibitors.

A study on a series of piperazine and piperidine amides of benzoic and cinnamic acids revealed important SAR for tyrosinase inhibition. Generally, benzoyl analogues were found to be slightly more potent than the corresponding cinnamoyl compounds. nih.gov Molecular docking studies indicated that a benzyl (B1604629) substituent on the piperazine or piperidine ring engages in important interactions within the enzyme's active site, contributing to higher potency. researchgate.netnih.gov

The substitution pattern on the benzoyl ring also plays a significant role. For instance, in a series of 1-(2-furoyl)piperazine (B32637) bearing benzamides, the position of the chloromethylbenzoyl group influenced butyrylcholinesterase inhibitory activity. nih.gov

Below is a data table summarizing the SAR of benzoyl piperazine derivatives as tyrosinase inhibitors.

| Compound Series | General Potency Trend | Key Structural Feature for High Potency |

| Benzoyl vs. Cinnamoyl Piperazine Amides | Benzoyl > Cinnamoyl nih.gov | Benzyl substituent on the piperazine/piperidine ring researchgate.netnih.gov |

Structure-Activity Landscape of Thiourea (B124793) and Triazine Hybrid Analogues

Hybrid molecules incorporating thiourea or triazine moieties with a piperazine scaffold have demonstrated a wide range of biological activities, and their SAR has been a subject of considerable interest.

Thiourea Hybrids:

A series of urea (B33335) and thiourea derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine were synthesized and evaluated as inhibitors of advanced glycation end products (AGEs). nih.gov The study found that all synthesized compounds were capable of inhibiting protein glycation. nih.gov Notably, halogen-containing derivatives were particularly potent, and there was no significant preference for an oxygen (urea) or sulfur (thiourea) atom at the urea function for antiglycation activity. nih.gov

Triazine Hybrids:

The 1,3,5-triazine (B166579) scaffold is a versatile platform for developing multi-vector therapeutic agents. scbt.com When combined with piperazine, the resulting hybrids exhibit diverse pharmacological profiles. SAR studies have shown that the nature of the substituents on the triazine ring significantly influences the biological activity. For instance, in a series of s-triazine derivatives, the presence of a piperidine ring was found to be important for antifungal activity, and electron-withdrawing groups like chlorine enhanced this activity. In another study, six-membered nitrogen-containing heterocycles such as piperazine on the triazine moiety were found to be beneficial for antitumor activity. mdpi.com

The following table highlights key SAR findings for these hybrid analogues.

| Hybrid Type | Biological Activity | Key SAR Findings |

| Piperazine-Thiourea | Antiglycation | Halogen-containing derivatives are highly potent. No significant difference between urea and thiourea for activity. nih.gov |

| Piperazine-Triazine | Antifungal, Antitumor | Piperidine on the triazine ring is beneficial for antifungal activity. Piperazine on the triazine moiety is beneficial for antitumor activity. mdpi.com Electron-withdrawing groups can enhance antifungal activity. |

SAR of Chalcone (B49325) and Cinnamamide (B152044) Conjugates

Chalcone and cinnamamide moieties, when conjugated with piperazine, have yielded compounds with promising biological activities, particularly as anticancer and neuroprotective agents.

Chalcone Conjugates:

Chalcones are known for their diverse pharmacological properties. The incorporation of a piperazine ring into the chalcone scaffold has led to the development of potent inhibitors of various enzymes and receptors. For example, N-methylpiperazine chalcones have been identified as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). rsc.org The substitution pattern on the phenyl rings of the chalcone core is a key determinant of activity and selectivity. rsc.org Another study on piperazine-chalcone hybrids as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors also highlighted the importance of the substituents on the chalcone framework.

Cinnamamide Conjugates:

Cinnamamide derivatives of piperazine have been investigated for their neuroprotective effects. A study on novel cinnamamide-piperidine and piperazine derivatives revealed that the substitution pattern on the benzene (B151609) ring of the cinnamoyl group influences neuroprotective activity. mdpi.com Derivatives with two methoxy groups on the benzene ring showed better neuroprotective effects than mono- or tri-substituted derivatives. mdpi.com The length of the carbon chain linker between the piperazine and the cinnamamide did not have a significant effect on activity. mdpi.com

The table below summarizes the SAR of these conjugates.

| Conjugate Type | Biological Activity | Key SAR Findings |

| Piperazine-Chalcone | MAO-B/AChE Inhibition, VEGFR-2 Inhibition | Substitution on the phenyl rings of the chalcone core is crucial for activity. rsc.org |

| Piperazine-Cinnamamide | Neuroprotection | Two methoxy groups on the benzene ring of the cinnamoyl moiety enhance activity. mdpi.com Linker length between piperazine and cinnamamide has no significant effect. mdpi.com |

In Vitro and Preclinical Efficacy Studies

Anticancer Activity Investigations

The anticancer properties of piperazine (B1678402) derivatives, especially those containing the 3,4,5-trimethoxyphenyl moiety, have been a primary focus of research. These investigations have demonstrated the ability of these compounds to inhibit the growth of various human cancer cell lines and have shed light on the underlying cellular mechanisms responsible for their antineoplastic effects.

In Vitro Antiproliferative Effects Against Human Cancer Cell Lines

Derivatives of 1-(3,4,5-trimethoxyphenyl)piperazine (B3052148) have shown potent antiproliferative activity against a diverse panel of human cancer cell lines. The effectiveness of these compounds is often quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which indicate the concentration of a compound required to inhibit cell growth by 50%.

For instance, a novel piperazine derivative, C505, demonstrated significant toxicity against several cancer cell lines with GI50 values of 0.155 µM for HeLa (cervical cancer), 0.058 µM for K562 (chronic myelogenous leukemia), and 0.055 µM for AGS (gastric cancer) cells. e-century.us Another related compound, RX-5902, which features a dimethoxyphenyl group, exhibited strong growth inhibition in various human cancer cell lines with IC50 values ranging between 10 and 20 nM. nih.gov

Furthermore, synthetic hybrid molecules incorporating the piperazine structure have also been evaluated. One such molecule showed potent activity with GI50 values of 0.010–0.097 µM against HeLa, MDA-MB-231 (breast cancer), A549 (lung cancer), and MIAPACA (pancreatic cancer) cell lines. researchgate.net Similarly, quinolinequinones linked to piperazine analogs were identified as potent inhibitors of cancer cell growth, with compound QQ1 showing an IC50 value of 1.55 μM in ACHN (renal cancer) cells. researchgate.net Chalcones bearing a trimethoxyphenyl ring have also been noted for their anticancer potential, inhibiting the proliferation of HCT116 and HT-29 (colorectal cancer) cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Piperazine Derivatives

| Compound/Derivative Type | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| C505 | HeLa | Cervical Cancer | 0.155 µM | e-century.us |

| C505 | K562 | Leukemia | 0.058 µM | e-century.us |

| C505 | AGS | Gastric Cancer | 0.055 µM | e-century.us |

| RX-5902 | Various | - | 10 - 20 nM | nih.gov |

| Piperazine-linked spirobenzo[h]chromene (65) | HT-29 | Colon Cancer | 8.17 ± 1.23 µM | researchgate.net |

| QQ1 (Quinolinequinone-piperazine analog) | ACHN | Renal Cancer | 1.55 µM | researchgate.net |

Cellular Mechanisms of Antineoplastic Action (e.g., Cell Cycle Perturbation, Apoptotic Pathways)

The antiproliferative effects of these compounds are largely attributed to their ability to induce programmed cell death, or apoptosis, and to disrupt the normal progression of the cell cycle.

Studies have shown that piperazine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. d-nb.info Treatment of cancer cells with these compounds leads to characteristic morphological changes associated with apoptosis, such as cell contraction, chromatin condensation, and DNA fragmentation. d-nb.info A key indicator of apoptosis is the activation of caspases, a family of protease enzymes. Research has demonstrated that piperazine derivatives lead to the activation of initiator caspases (like caspase-9 for the intrinsic pathway) and executioner caspases (like caspase-3). d-nb.inforesearchgate.net The intrinsic pathway is further implicated by the release of cytochrome c from the mitochondria and an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. d-nb.infonih.gov

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. For example, some derivatives have been shown to cause a significant arrest in the S-phase or an increase in the proportion of cells in the sub G0/G1 phase of the cell cycle, which is indicative of apoptotic cells. researchgate.netnih.gov

Antimicrobial Research

Beyond their anticancer properties, derivatives of 1-(3,4,5-trimethoxyphenyl)piperazine have been investigated for their potential to combat microbial infections, demonstrating a spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Activity Against Pathogenic Strains

A range of synthesized trimethoxyphenyl piperazine derivatives has been tested against pathogenic bacterial strains. These studies have identified compounds with moderate to significant antibacterial activity. For example, certain derivatives showed notable efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. acgpubs.org The activity is often measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. Some synthesized compounds have demonstrated significant action against bacterial strains when compared to standard antibiotics. ijbpas.com

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Trimethoxyphenyl piperazine derivatives (3b, 3c, 3d, 3g, 3h) | Various pathogenic bacteria | Moderate activity | |

| Substituted piperazine derivatives | Staphylococcus aureus | Significant activity | acgpubs.org |

| Substituted piperazine derivatives | Pseudomonas aeruginosa | Moderate activity | acgpubs.org |

| Substituted piperazine derivatives | Escherichia coli | Significant activity | acgpubs.org |

Antifungal Efficacy

The antifungal potential of these compounds has also been explored, with several derivatives showing promising results. Studies have demonstrated that specific trimethoxyphenyl piperazine derivatives possess good antifungal activity against pathogenic fungi. For instance, derivatives 3d, 3e, and 3f from one study showed significant efficacy. Research has also targeted fungi like Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org Some piperazine derivatives have been shown to inhibit key virulence factors in C. albicans, such as the transition from yeast to hyphal form and biofilm formation, without affecting the growth rate of the fungus, suggesting a potential to be developed as novel therapeutic agents. nih.gov

Table 3: Antifungal Activity of Selected Piperazine Derivatives

| Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Trimethoxyphenyl piperazine derivatives (3d, 3e, 3f) | Various pathogenic fungi | Good activity | |

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | Candida albicans | Inhibition of morphological transition and virulence | nih.gov |

| Substituted piperazine derivatives | Aspergillus niger | Significant activity | acgpubs.org |

| Substituted piperazine derivatives | Candida albicans | Significant activity | acgpubs.org |

Antiviral Potential of Related Derivatives

The structural scaffold of piperazine has also been utilized in the development of antiviral agents. While direct studies on 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride are less common, related derivatives have shown significant antiviral properties. For example, a series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure was synthesized and evaluated for activity against the Potato Virus Y (PVY). nih.govmdpi.com One compound, C35, demonstrated curative, protective, and inactivation activities that were comparable or superior to control agents like ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride. nih.govmdpi.com Other studies on piperine (B192125) derivatives have identified compounds that inhibit the propagation of the H1N1 influenza virus in vitro. cabidigitallibrary.org Additionally, 1,3,5-triazine derivatives have been assessed for their activity against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV), with some compounds showing excellent antiviral effects. researchgate.net

Anti-Inflammatory and Antioxidant Research

Research into compounds containing piperazine and trimethoxyphenyl moieties indicates a potential for anti-inflammatory and antioxidant effects. While direct studies on 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride are not prominent in the reviewed literature, the activities of analogous compounds have been investigated.

Inhibition of Pro-inflammatory Cytokine Production

The inhibition of pro-inflammatory cytokines is a key mechanism for anti-inflammatory agents. Studies on various piperazine derivatives show their potential to modulate cytokine synthesis. For example, a novel piperazine derivative, CGP 47969A, has been shown to inhibit the synthesis of inflammatory cytokines such as interleukin-1α (IL-1α), IL-1β, and tumor necrosis factor-alpha (TNF-α) in human monocytes stimulated with lipopolysaccharide (LPS). nih.gov The reported IC50 values for this inhibition were in the range of 0.3-5 µmol/l. nih.gov This effect was found to occur at a post-transcriptional level, likely by reducing the translational efficiency of the cytokine mRNA. nih.gov

Another study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, known as LQFM182, demonstrated that it could reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test induced by carrageenan. nih.gov While these findings relate to different molecules, they highlight the recognized potential of the piperazine scaffold in developing agents that can suppress key mediators of inflammation.

Table 1: Inhibition of Pro-inflammatory Cytokines by a Related Piperazine Derivative

| Compound | Cytokine Inhibited | Cell/Model System | Stimulant | IC50 / Effect |

|---|---|---|---|---|

| CGP 47969A | IL-1α, IL-1β, TNF-α | Human Monocytes | LPS, Zymosan | 0.3-5 µmol/l nih.gov |

In Vitro Radical Scavenging Activity

The antioxidant potential of chemical compounds is frequently evaluated through their ability to scavenge free radicals in vitro. Various assays, such as the DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods, are used for this purpose. nih.govnih.gov

Research on a series of 1,3,5-triazine analogues that incorporate a piperazine motif demonstrated significant radical scavenging activity using the ABTS method. nih.gov For some of these compounds, the EC50 values at 60 minutes (ranging from 17.16 to 27.78 μM) were found to be approximately five times lower than those of the standards, Trolox (178.33 μM) and ascorbic acid (147.47 μM), indicating potent antioxidant activity. nih.gov

Similarly, a study on 1-aryl/aralkyl piperazine derivatives containing a methylxanthine moiety showed that several compounds possessed ABTS radical scavenging activity, with one derivative exhibiting an IC50 value of 3.45 μmol/L, which was more potent than the standard BHT (IC50 26.29 μmol/L). nih.gov These studies underscore the antioxidant potential associated with the piperazine structure, suggesting a possible area of investigation for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride.

Table 2: In Vitro Radical Scavenging Activity of Related Piperazine Derivatives (ABTS Assay)

| Compound Series | Most Active Compound's IC50/EC50 | Standard Compound | Standard's IC50/EC50 |

|---|---|---|---|

| 1,3,5-Triazine Analogues with Piperazine nih.gov | 17.16–27.78 μM | Trolox | 178.33 μM |

Antiparasitic Investigations

The search for new antiparasitic agents has led to the exploration of various chemical scaffolds, including those containing trimethoxyphenyl and piperazine groups.

Trypanocidal Effects Against Protozoan Parasites (e.g., Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. Research into novel treatments has included compounds structurally related to 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride. A study focused on piplartine-inspired 3,4,5-trimethoxycinnamates evaluated their trypanocidal activity. nih.govnih.gov One of the most effective analogues, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, demonstrated potent activity against both the epimastigote and trypomastigote forms of T. cruzi, with IC50 values of 28.21 μM and 47.02 μM, respectively. nih.govnih.gov The mechanism of action for this compound was linked to the induction of oxidative stress and mitochondrial damage in the parasite. nih.govnih.gov

This research highlights that the 3,4,5-trimethoxyphenyl moiety is a component of molecules with significant trypanocidal effects, suggesting that derivatives built upon this structure warrant investigation for their potential against T. cruzi.

Table 3: Trypanocidal Activity of a Related 3,4,5-Trimethoxyphenyl Compound Against T. cruzi

| Compound | Parasite Form | IC50 (μM) |

|---|---|---|

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate nih.govnih.gov | Epimastigote | 28.21 ± 5.34 |

Central Nervous System (CNS) Related Research

The 1-arylpiperazine structure is a well-established pharmacophore in CNS drug discovery, known for its interaction with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. researchgate.net

Modulation of Neurotransmitter Receptor Binding

Arylpiperazine derivatives have been extensively studied for their affinity for multiple CNS receptors. nih.govnih.gov Research on long-chain arylpiperazines has identified them as versatile ligands for serotonin receptors such as 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine D2 receptors. nih.gov

Specific studies have quantified these interactions. For instance, a series of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivatives showed high affinity for the 5-HT1A receptor, with Ki values as low as 1.2 nM. semanticscholar.org Other research on different arylpiperazine derivatives has reported high affinities for both 5-HT7 and 5-HT1A receptors, with Ki values for 5-HT7 ranging from 8.2 nM to 474 nM. nih.gov Furthermore, novel conformationally restricted N-arylpiperazine derivatives have been shown to bind to both D2 and D3 receptors with micromolar affinities. mdpi.com

This body of evidence strongly suggests that 1-(3,4,5-Trimethoxyphenyl)piperazine, as a 1-arylpiperazine derivative, has a high likelihood of interacting with a range of aminergic GPCRs, making it a compound of interest for CNS-related research.

Table 4: Binding Affinities of Representative Arylpiperazine Derivatives at CNS Receptors

| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl) derivative semanticscholar.org | 5-HT1A | 1.2 nM |

| 1-Aryl-4-(2-arylethyl)piperazine derivative nih.gov | 5-HT7 | 8.2 nM |

Neuroprotective Effects in Preclinical Models

While direct studies on the neuroprotective effects of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride are limited, significant research into its isomer, Trimetazidine (B612337) (1-(2,3,4-trimethoxybenzyl)piperazine), provides insight into its potential activities. Trimetazidine has demonstrated neuroprotective properties in preclinical models of cerebral ischemia-reperfusion (I/R) injury.

In a study using a rat model of focal cerebral I/R injury, Trimetazidine treatment significantly reduced the volume of brain infarct and swelling. nih.gov The neuroprotective mechanism appears to be mediated by its antioxidant properties. The study found that Trimetazidine administration restored the activity of superoxide (B77818) dismutase (SOD) and levels of glutathione, while reducing lipid peroxidation and myeloperoxidase (MPO) activity. nih.gov Furthermore, a combination therapy of Trimetazidine and progesterone (B1679170) was also found to be neuroprotective in a cerebral reperfusion injury model. researchgate.net

Further supporting the neuroprotective potential of the 3,4,5-trimethoxyphenyl moiety, a novel compound, S-(4-fluorobenzyl)-N-(3,4,5-trimethoxybenzoyl)-l-cysteinate (MTC), has shown protective effects in ischemic stroke models. mdpi.com MTC was found to protect neurons from ischemia-reperfusion injury by increasing the activity of antioxidant enzymes (SOD, CAT, GPx), inhibiting apoptosis, and reducing endoplasmic reticulum stress. mdpi.com These findings suggest that compounds containing the 3,4,5-trimethoxyphenyl group may possess inherent neuroprotective capabilities.

Table 1: Neuroprotective Effects of Trimetazidine in a Rat Model of Cerebral Ischemia-Reperfusion Injury

| Parameter Measured | Effect of Ischemia-Reperfusion (I/R) | Effect of Trimetazidine Treatment | Potential Mechanism |

|---|---|---|---|

| Infarct Volume | Increased | Significantly Reduced nih.gov | Antioxidant Activity nih.gov |

| Brain Swelling | Increased | Significantly Reduced nih.gov | |

| Superoxide Dismutase (SOD) Activity | Reduced | Restored nih.gov | |

| Lipid Peroxidation | Increased | Significantly Reduced nih.gov |

Cardiovascular System Modulation Studies

The cardiovascular effects of compounds structurally related to 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride have been more extensively studied, particularly focusing on the metabolic modulator Trimetazidine, for which the subject compound is a known impurity (Trimetazidine Impurity A). alentris.orgsynzeal.comnih.gov

Impact on Myocardial Metabolism and Cardiac Function

Trimetazidine is a well-characterized anti-ischemic agent that acts as a metabolic modulator in the heart. nih.gov Its primary mechanism involves the inhibition of mitochondrial long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the fatty acid β-oxidation pathway. ahajournals.orgresearchgate.net This inhibition leads to a metabolic shift, decreasing the heart's reliance on fatty acid oxidation and promoting glucose oxidation for energy production. ahajournals.orgresearchgate.net

Under normal conditions, the heart primarily uses fatty acids for ATP production. nih.gov However, during ischemia, the oxidation of fatty acids requires more oxygen per unit of ATP produced compared to glucose oxidation. By shifting the energy substrate preference towards glucose, Trimetazidine makes myocardial energy production more efficient in terms of oxygen consumption. nih.gov This optimization of energy metabolism helps to improve cardiac function and contractility during ischemic events without altering hemodynamic parameters like heart rate or blood pressure. ahajournals.org

In preclinical and clinical studies, this metabolic modulation has been shown to improve cardiac function in conditions like idiopathic dilated cardiomyopathy and heart failure. nih.gov Trimetazidine treatment can lead to an improved ejection fraction and has been shown to restore mitochondrial function and enhance glucose uptake in the heart. nih.gov

Table 2: Effects of Trimetazidine on Myocardial Metabolism

| Metabolic Process | Effect of Trimetazidine | Consequence |

|---|---|---|

| Fatty Acid Oxidation | Inhibited (via 3-ketoacyl-CoA thiolase) ahajournals.orgresearchgate.net | Decreased reliance on less oxygen-efficient fuel source nih.gov |

| Glucose Oxidation | Increased/Stimulated ahajournals.orgresearchgate.net | More ATP produced per unit of oxygen consumed nih.gov |

| Cardiac Work & Myocardial O2 Consumption | No direct effect ahajournals.org | Improves cardiac efficiency without hemodynamic changes nih.gov |

| Proton Production during Ischemia | Reduced (by coupling glycolysis to glucose oxidation) | Attenuation of ischemic injury ahajournals.org |

Calcium Channel Modulatory Activity

Derivatives containing the 1-(3,4,5-trimethoxybenzyl)piperazine (B140913) scaffold have been identified as potent modulators of voltage-gated calcium channels. Specifically, research has highlighted their activity as N-type calcium channel blockers. nih.gov

One study focused on optimizing a series of trimethoxybenzyl piperazine derivatives, which resulted in the identification of a compound containing the 3,4,5-trimethoxybenzyl moiety. nih.gov This specific derivative demonstrated high potency for N-type calcium channel blockade and possessed excellent selectivity against other channels, including L-type calcium channels (~3600-fold) and hERG potassium channels (~120-fold). nih.gov In preclinical models, this compound showed significant anti-hyperalgesic activity in neuropathic and inflammatory pain models, consistent with the role of N-type calcium channels in pain signaling. nih.gov

Furthermore, a broader class of related compounds, 3,4,5-trimethoxyphenyl amines, were synthesized and evaluated for their effects on calcium channels. nih.gov These compounds showed good inhibitory activity against both T-type and N-type calcium channels, and a lead compound from this series also demonstrated analgesic effects in a rat model of spinal cord injury. nih.gov

Table 3: Calcium Channel Modulatory Activity of a 1-(3,4,5-Trimethoxybenzyl)piperazine Derivative

| Channel Target | Activity | Selectivity Profile | Preclinical Efficacy |

|---|---|---|---|

| N-Type Calcium Channel | High potency blockade nih.gov | ~3600-fold selective over L-Type channels nih.gov | Anti-hyperalgesic activity in neuropathic and inflammatory pain models nih.gov |

| L-Type Calcium Channel | Low potency blockade nih.gov | ~120-fold selective over hERG channels nih.gov |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analyses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 1-(3,4,5-Trimethoxyphenyl)piperazine (B3052148) hydrochloride, might interact with a protein target at the atomic level.

Prediction of Binding Conformations within Target Active Sites (e.g., Tubulin Colchicine (B1669291) Site)

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key feature in many compounds that are known to interact with the colchicine binding site of tubulin. nih.gov This site is a critical target for the development of anticancer agents because its disruption interferes with microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. semanticscholar.orgrsc.org Molecular docking studies on various molecules containing the TMP group have consistently shown its importance for binding within this specific pocket of tubulin. nih.govnih.govresearchgate.net

Assessment of Enzyme Active Site Interactions

Beyond tubulin, derivatives of piperazine (B1678402) and compounds with the trimethoxyphenyl group have been investigated for their interactions with various enzyme active sites. For instance, certain piperazine analogues have been studied as inhibitors of enzymes like Mycobacterium tuberculosis Inosine-5'-monophosphate dehydrogenase (IMPDH). nih.gov While specific docking studies for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride with a wide range of enzymes are not extensively documented, the general principles of ligand-protein interactions can be applied.

The key interactions would likely involve:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or, when protonated, as hydrogen bond donors.

Hydrophobic Interactions: The trimethoxyphenyl group provides a significant hydrophobic surface that can interact with nonpolar pockets in an enzyme's active site.

Electrostatic Interactions: The positive charge on the protonated piperazine ring can form salt bridges with negatively charged amino acid residues such as aspartate or glutamate.

These interactions are fundamental to the molecule's ability to modulate enzyme activity and are a primary focus of computational assessment.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods are invaluable for predicting molecular properties and reaction mechanisms.

Application of Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to molecules structurally related to 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride to determine their optimized molecular geometry, vibrational frequencies, and other electronic properties. nih.govresearchgate.net

For 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, DFT calculations would likely be used to:

Determine the most stable conformation of the molecule.

Calculate bond lengths, bond angles, and dihedral angles.

Predict the infrared and Raman spectra.

Investigate the distribution of electron density and electrostatic potential.

These calculations provide a foundational understanding of the molecule's intrinsic properties, which in turn influences its biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, FMO analysis can help in predicting its reactivity in biological systems and its potential to engage in charge-transfer interactions with biological macromolecules. bhu.ac.in

| Parameter | Predicted Significance for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating capacity. The distribution of the HOMO would likely be concentrated on the electron-rich trimethoxyphenyl ring and the nitrogen atoms of the piperazine moiety. |

| LUMO Energy | Indicates the molecule's electron-accepting capacity. The LUMO is likely to be distributed over the aromatic ring and adjacent atoms. |

| HOMO-LUMO Gap | A smaller energy gap would suggest higher reactivity and potential for biological activity. |

Molecular Dynamics Simulations

MD simulations could be employed to:

Assess the stability of the ligand-protein complex over time.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone.

Investigate the role of solvent molecules in the binding process.

For example, an MD simulation of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride bound to the colchicine site of tubulin would reveal the stability of the key interactions predicted by molecular docking and provide a more dynamic picture of the binding event.

| Application | Information Gained for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride |

|---|---|

| Binding Pose Stability | Confirmation of the stability of the predicted binding mode within the target's active site. |

| Conformational Flexibility | Understanding how the ligand and protein adapt to each other upon binding. |

| Binding Free Energy Calculation | A more accurate estimation of the binding affinity (e.g., ΔG) of the ligand to its target. |

| Solvent Effects | Elucidation of the role of water molecules in mediating ligand-protein interactions. |

In Silico Prediction of Potential Biological Activities

In silico methodologies, which utilize computer simulations and computational models, are integral to modern drug discovery for the early assessment of a compound's physicochemical, pharmacokinetic, and biological properties. nih.govnih.gov These predictive studies help researchers prioritize lead candidates and eliminate those with a low probability of success, thereby streamlining the development process. nih.gov For derivatives containing piperazine and trimethoxyphenyl moieties, computational tools are frequently employed to predict a wide range of biological activities and drug-like properties. mdpi.comnih.govmdpi.com

Research on compounds structurally related to 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride indicates that the trimethoxyphenyl (TMP) group is a key pharmacophore in various biologically active molecules, including those targeting microtubules. nih.govnih.gov Similarly, the piperazine ring is a common scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and improve physicochemical properties, and is present in drugs with antipsychotic, anticancer, and anxiolytic abilities. mdpi.comresearchgate.net

Computational studies on analogous compounds often involve several key areas of prediction:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. For derivatives containing the trimethoxyphenyl moiety, docking studies have been used to investigate binding interactions with targets like tubulin, which is crucial for anticancer activity. nih.govrsc.org These studies help elucidate the essential binding modes, such as hydrogen bonding and hydrophobic interactions, that contribute to the compound's inhibitory effects. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. For various piperazine and trimethoxyphenyl derivatives, web-based tools are used to predict properties like oral bioavailability, blood-brain barrier (BBB) permeability, and potential carcinogenicity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed for series of compounds, such as piperazine derivatives, to find a mathematical relationship between their chemical structure and biological activity. mdpi.com These models can identify key molecular descriptors that significantly correlate with inhibitory activity, guiding the design of more potent molecules. mdpi.com

Target Prediction: Software like Molinspiration and Swiss TargetPrediction are used to screen compounds against databases of known biological targets. For trimethoxyphenyl-thiazole-pyrimidine derivatives containing a piperazine substituent, these tools have predicted a high probability of targeting kinase receptors, a major class of drug targets. nih.gov

The table below summarizes the types of in silico studies commonly performed on compounds containing trimethoxyphenyl and piperazine scaffolds.

| In Silico Method | Purpose | Common Findings for Related Compounds |

| Molecular Docking | Predicts binding mode and affinity to protein targets. | Essential hydrogen bonding and hydrophobic interactions with targets like tubulin and various kinases. nih.govrsc.org |

| ADMET Prediction | Assesses drug-likeness, pharmacokinetics, and toxicity profiles. | Generally acceptable oral bioavailability and drug-likeness properties. mdpi.comnih.gov |

| QSAR | Correlates chemical structure with biological activity. | Identifies key molecular features responsible for enhanced inhibitory activity. mdpi.com |

| Target Prediction | Identifies potential biological targets. | High probability of interaction with kinase inhibitors, GPCR ligands, and other enzyme classes. nih.govresearchgate.net |

Based on computational analyses of structurally similar compounds, potential biological activities for 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride can be inferred. The presence of the trimethoxyphenyl group suggests a potential for anticancer activity through mechanisms like tubulin inhibition. nih.govnih.gov The piperazine moiety is versatile and has been associated with a wide range of CNS and anticancer activities in other molecular contexts. mdpi.comrsc.org

The following table details potential biological targets predicted for molecules containing the core scaffolds of 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride, based on in silico screening of related derivatives.

| Predicted Target Class | Specific Examples | Supporting Evidence from Analogues |

| Kinase Inhibitors | Multi-kinase targets | High probability predicted via Molinspiration and Swiss TargetPrediction for TMP-pyrimidine derivatives. nih.gov |

| Tubulin Polymerization Inhibitors | Colchicine binding site | Trimethoxyphenyl moiety is a key pharmacophore for binding to tubulin. nih.govrsc.org |

| GPCR Ligands | Serotonin (B10506) receptors (e.g., 5-HT1A) | Piperazine-containing compounds often show affinity for G-protein coupled receptors. researchgate.net |

| Enzyme Inhibitors | Various | General bioactivity scores suggest potential for enzyme inhibition. researchgate.net |

Finally, predicted ADMET properties, extrapolated from studies on related structures, provide insight into the potential drug-like characteristics of the compound.

| ADMET Parameter | Predicted Outcome for Related Compounds | Significance |

| Oral Bioavailability | High | Predicted to have good gastrointestinal absorption. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Permeable | The lipophilic nature of similar scaffolds can allow passage across the BBB. mdpi.com |

| CYP450 Inhibition | Potential for inhibition of several enzymes | May indicate potential for drug-drug interactions. mdpi.com |

| Toxicity | Variable | Some online tools predict low acute oral toxicity for similar structures. mdpi.com |

Future Directions and Emerging Research Perspectives

Design and Synthesis of Novel Hybrid Molecules and Derivatives

A primary focus of future research is the strategic design and synthesis of novel hybrid molecules and derivatives. This approach involves chemically linking the 1-(3,4,5-trimethoxyphenyl)piperazine (B3052148) core with other pharmacologically active moieties to create single molecules with multiple therapeutic actions or improved properties. The piperazine (B1678402) nucleus is particularly amenable to modification, providing a versatile platform for drug discovery. researchgate.net

Researchers are exploring the synthesis of derivatives by coupling the core structure with various aromatic acid chlorides, leading to compounds with potential antimicrobial activities. researchgate.netresearchgate.net Another promising avenue is the creation of 3,4,5-trimethoxycinnamic acid (TMCA) piperazine amide derivatives, inspired by traditional Chinese medicine, which have shown potential as anticonvulsant agents. mdpi.com The synthesis of hybrid molecules represents a promising strategy in pharmaceutical development, potentially enhancing therapeutic outcomes by addressing multiple disease components, which could reduce the need for polypharmacy and improve treatment efficacy. mdpi.com

Further synthetic explorations include:

Thiazole-Pyrimidine Hybrids: New 3,4,5-trimethoxyphenyl thiazole-pyrimidine derivatives are being developed as potential antiproliferative agents for cancer therapy. nih.gov

Sulfonamide Conjugates: The synthesis of hybrid molecules combining the related trimetazidine (B612337) structure with sulfonamides aims to merge anti-ischemic and antibacterial properties. mdpi.com

Pyrrolizine Conjugates: Novel pyrrolizines incorporating the 3,4,5-trimethoxyphenyl moiety are being designed as potential multi-target cytotoxic agents. nih.gov

Pyridine (B92270) Derivatives: The design of new trimethoxyphenyl pyridine derivatives is being explored for their potential as tubulin inhibitors and apoptosis inducers in cancer treatment. nih.gov

These synthetic strategies are aimed at creating next-generation compounds with enhanced efficacy, better target specificity, and novel mechanisms of action.

Table 1: Examples of Synthesized Derivatives and Their Potential Applications

| Derivative Class | Core Scaffolds Combined | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|

| Methanone Derivatives | 1-(3,4,5-Trimethoxyphenyl)piperazine + Aromatic Acid Chlorides | Antimicrobial | researchgate.netresearchgate.net |

| Amide Derivatives | 3,4,5-Trimethoxycinnamic Acid + Piperazine | Anticonvulsant | mdpi.com |

| Thiazole-Pyrimidine Hybrids | 3,4,5-Trimethoxyphenyl + Thiazole (B1198619) + Pyrimidine | Antiproliferative (Anticancer) | nih.gov |

| Sulfonamide Hybrids | 2,3,4-Trimethoxybenzyl)piperazine + Sulfonamides | Anti-ischemic, Antibacterial | mdpi.com |

| Multi-effect Alzheimer's Drugs | N,N'-disubstituted piperazine + Acetylcholinesterase inhibitor moiety | Neuroprotective | nih.gov |

Advanced Mechanistic Elucidation of Biological Activities

While derivatives of the 1-(3,4,5-trimethoxyphenyl) scaffold have shown diverse biological activities, a deeper, more precise understanding of their mechanisms of action at the molecular level is a critical future objective. Current research indicates that the compound's biological effects involve interactions with various molecular targets, including enzyme inhibition and receptor binding. Future studies will need to move beyond general observations to pinpoint specific interactions and downstream cellular consequences.

A key area of investigation is the role of these compounds as tubulin polymerization inhibitors. Several novel trimethoxyphenyl-based analogues have demonstrated potent inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells. nih.govnih.gov Future work will aim to elucidate the precise binding site on tubulin, potentially the colchicine-binding site, and understand how structural modifications to the trimethoxyphenyl moiety affect this interaction. nih.govnih.gov

Advanced research will also focus on:

Enzyme Inhibition Kinetics: For derivatives showing promise as enzyme inhibitors (e.g., tyrosinase or monoamine oxidase inhibitors), detailed kinetic studies are necessary to determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibition constants (Ki). researchgate.netmdpi.com

Cellular Pathway Analysis: Investigating how these compounds modulate specific biochemical pathways is crucial. For instance, in Alzheimer's disease models, hybrid piperazine molecules have been shown to reduce both amyloid pathology and Tau hyperphosphorylation. nih.gov Future studies will need to unravel the specific kinases and processing pathways being modulated.